molecular formula C19H13N3O3S2 B2541622 (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 461713-59-7

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No.: B2541622
CAS No.: 461713-59-7
M. Wt: 395.45
InChI Key: FTUMZFGDFHFZCL-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a complex organic compound that features a benzimidazole moiety, a thioxothiazolidinone ring, and a phenylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylacetic acid moiety can be oxidized to produce phenylacetic acid derivatives.

  • Reduction: : The thioxothiazolidinone ring can be reduced to form thiazolidinone derivatives.

  • Substitution: : The benzimidazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Phenylacetic acid derivatives, such as phenylacetic acid itself or its esters.

  • Reduction: : Thiazolidinone derivatives, which may have different biological activities.

  • Substitution: : Substituted benzimidazoles with various functional groups attached to the ring.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

This compound is unique due to its combination of benzimidazole, thioxothiazolidinone, and phenylacetic acid moieties. Similar compounds include:

  • Benzimidazole derivatives: : These compounds are known for their diverse biological activities and are used in various therapeutic applications.

  • Thioxothiazolidinone derivatives: : These compounds have shown potential in medicinal chemistry due to their unique structural features.

  • Phenylacetic acid derivatives: : These compounds are used in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c23-17-14(10-15-20-12-8-4-5-9-13(12)21-15)27-19(26)22(17)16(18(24)25)11-6-2-1-3-7-11/h1-10,16,23H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSNPIGFHJJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.